molecular formula C19H28N2O4S B056657 Benzyloxycarbonyl-leucyl-methionine-H CAS No. 117611-43-5

Benzyloxycarbonyl-leucyl-methionine-H

Cat. No.: B056657
CAS No.: 117611-43-5
M. Wt: 380.5 g/mol
InChI Key: RXCRNUBYZRKEGC-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyloxycarbonyl-leucyl-methionine-H (Cbz-Leu-Met-H) is a synthetic peptide derivative commonly employed in biochemical and pharmacological research. It belongs to the class of protected dipeptides, where the benzyloxycarbonyl (Cbz) group serves as a protective moiety for the amine terminus. This compound is structurally characterized by the linkage of leucine (Leu) and methionine (Met) residues, with the Cbz group enhancing stability during synthetic processes.

Properties

CAS No.

117611-43-5

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C19H28N2O4S/c1-14(2)11-17(18(23)20-16(12-22)9-10-26-3)21-19(24)25-13-15-7-5-4-6-8-15/h4-8,12,14,16-17H,9-11,13H2,1-3H3,(H,20,23)(H,21,24)/t16-,17-/m0/s1

InChI Key

RXCRNUBYZRKEGC-IRXDYDNUSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C=O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1

Other CAS No.

117611-43-5

Synonyms

enzyloxycarbonyl-leucyl-methionine-H
Z-Leu-Met-H

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of Cbz-Leu-Met-H with analogous compounds is challenging due to the absence of direct chemical or functional data in the provided evidence. However, general distinctions can be inferred based on structural and protective group variations:

Table 1: Comparative Overview of Cbz-Leu-Met-H and Analogous Peptides

Compound Protective Group Amino Acid Sequence Stability Profile Safety Data (Firefighting)
Benzyloxycarbonyl-leucyl-methionine-H Cbz Leu-Met Moderate* CO₂, powder, water spray
Boc-Leu-Met-OH tert-Butoxycarbonyl (Boc) Leu-Met Higher acid stability Not available in evidence
Fmoc-Leu-Met-OH Fluorenylmethyloxycarbonyl (Fmoc) Leu-Met Base-sensitive Not available in evidence

*Stability inferred from Cbz group properties.

Key Differences:

Protective Groups: The Cbz group in Cbz-Leu-Met-H is removed via hydrogenolysis, whereas Boc groups (e.g., Boc-Leu-Met-OH) require acidic conditions, and Fmoc groups (e.g., Fmoc-Leu-Met-OH) are cleaved under basic conditions. This impacts synthetic workflows and compatibility with other residues.

Applications :

  • While Cbz-Leu-Met-H’s exact role is unspecified, Boc- and Fmoc-protected analogs are widely used in solid-phase peptide synthesis (SPPS). The Cbz group’s sensitivity to hydrogenation may limit its use in SPPS compared to Boc/Fmoc.

Limitations of Available Evidence

The provided evidence lacks critical data for a robust comparative analysis, such as:

  • Physicochemical Properties : Solubility, melting point, or spectroscopic data.
  • Biological Activity : Enzyme inhibition, cytotoxicity, or metabolic stability.
  • Environmental Impact : Degradation pathways or ecotoxicity.

Further studies are necessary to elucidate these aspects and validate hypotheses about Cbz-Leu-Met-H’s functional advantages or limitations relative to its analogs.

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